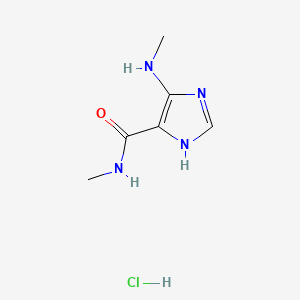
Theophyllidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophyllidine Hydrochloride, also known as Theophylline, is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . It belongs to a group of medicines known as bronchodilators, which relax the muscles in the bronchial tubes (air passages) of the lungs .
Synthesis Analysis
Theophylline’s solubility characteristics have been studied in a broad range of solvents, including neat, binary mixtures, and ternary natural deep eutectics (NADES) prepared with choline chloride, polyols, and water . Theophylline’s composition in pharmaceutical preparations has also been evaluated using thermogravimetry analysis (TGA) supported by calculated differential thermal analysis (c-DTA) .
Molecular Structure Analysis
Theophyllidine Hydrochloride has a molecular formula of C6H11ClN4O . Theophylline, a typical representative of active pharmaceutical ingredients, was selected to study the characteristics of experimental and theoretical solubility .
Chemical Reactions Analysis
Thermogravimetry analysis (TGA) and calculated differential thermal analysis (c-DTA) have been proposed to evaluate the composition of pharmaceutical preparations containing theophylline .
Physical And Chemical Properties Analysis
Theophyllidine Hydrochloride has a molecular weight of 154.17 g/mol . Theophylline’s physical properties and crystallization have been studied using co-crystallization, a crystalline complex of two or more molecules constituted, including API, bonding together in the crystal lattice through non-covalent interactions such as hydrogen bonding .
Applications De Recherche Scientifique
Summary of the Application
Theophylline is used in controlled-release drug delivery systems. This application is particularly important in the pharmaceutical industry where the rate of drug release can significantly impact therapeutic outcomes .
Methods of Application or Experimental Procedures
In this study, the researchers compared the monohydrate form found in branded products with the anhydrous form in generic equivalents, each formulated with different polymer grades. Quality control assessment was conducted alongside in vitro evaluation, complemented by various analytical techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). Additionally, thermal analyses using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) were employed .
Results or Outcomes
The results showed that the generic tablets released contents within 120 min, compared to 720 min for the branded counterpart. Characterization using XRD and SEM identified disparities in crystallinity and particle distribution between the three samples .
2. COVID-19 Treatment
Summary of the Application
Theophylline has been studied for its potential application in the treatment of COVID-19. The drug is believed to down-regulate the inflammatory processes activated by SARS-CoV-2 .
Methods of Application or Experimental Procedures
The application of Theophylline in COVID-19 treatment has been studied through computational simulation studies .
Results or Outcomes
While the specific results of these computational studies are not detailed in the sources, the research suggests that Theophylline may have potential as a treatment for COVID-19 .
3. Ubiquitin-Proteasome Pathway
Summary of the Application
Theophylline has been used to study its effects on rat gene expression in the ubiquitin-proteasome pathway, which regulates spermatogenesis and epididymal sperm quality .
Methods of Application or Experimental Procedures
In this application, theophylline is administered to rats, and its effects on gene expression in the ubiquitin-proteasome pathway are studied. This pathway is crucial for protein degradation and thus plays a vital role in various cellular processes, including spermatogenesis .
Results or Outcomes
The specific results of these studies are not detailed in the source, but the research suggests that theophylline may have an impact on the ubiquitin-proteasome pathway and, consequently, on spermatogenesis and epididymal sperm quality .
4. Internal Standard for Plasma Paracetamol Levels
Summary of the Application
Theophylline has been used as an internal standard for the measurement of plasma paracetamol levels in humans .
Methods of Application or Experimental Procedures
In this application, a known amount of theophylline is added to a blood sample, and the resulting concentration of paracetamol is measured. The known concentration of theophylline serves as a reference point, allowing for more accurate measurement of paracetamol levels .
Results or Outcomes
The use of theophylline as an internal standard can improve the accuracy of plasma paracetamol level measurements, which is crucial for therapeutic drug monitoring and overdose cases .
5. Respiratory Diseases
Summary of the Application
Theophylline is a historically prominent drug used to treat respiratory diseases, either alone or in combination with other drugs .
Methods of Application or Experimental Procedures
Theophylline is administered to patients suffering from respiratory diseases. Its dosage and administration method can vary depending on the specific disease, its severity, and the patient’s overall health condition .
Results or Outcomes
Theophylline has been found to be effective in managing symptoms of various respiratory diseases, improving the quality of life for many patients .
6. Computational Studies for COVID-19
Summary of the Application
Theophylline has been studied for its potential application in the treatment of COVID-19 through computational simulation studies .
Methods of Application or Experimental Procedures
Computational simulation studies have been conducted to understand the potential effects of Theophylline on SARS-CoV-2, the virus that causes COVID-19 .
Results or Outcomes
While the specific results of these computational studies are not detailed in the sources, the research suggests that Theophylline may have potential as a treatment for COVID-19 .
Safety And Hazards
Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHAZBQSUILUIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858469 |
Source


|
| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophyllidine Hydrochloride | |
CAS RN |
116131-08-9 |
Source


|
| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)
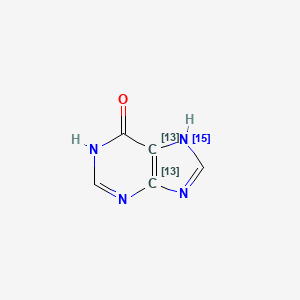
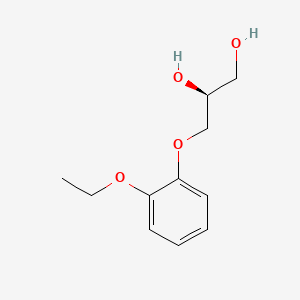
![Spiro[cyclopentane-1,2-[3]oxabicyclo[3.1.0]hexan]-4-one, 6,6-dimethyl- (9CI)](/img/no-structure.png)
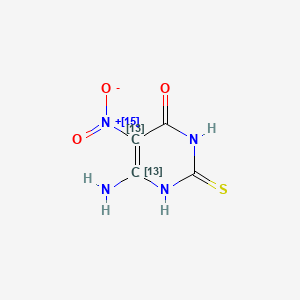
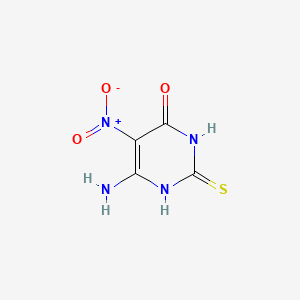
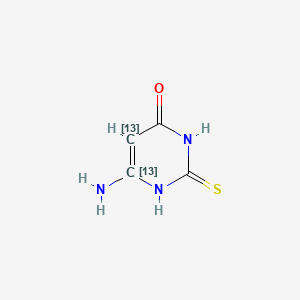
![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)